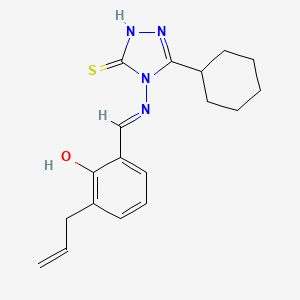

2-Allyl-6-(((3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol

説明

2. 製法

合成経路と反応条件

2-アリル-6-(((3-シクロヘキシル-5-メルカプト-4H-1,2,4-トリアゾール-4-YL)イミノ)メチル)フェノールの合成は、一般的に以下の手順が含まれます。

特性

分子式 |

C18H22N4OS |

|---|---|

分子量 |

342.5 g/mol |

IUPAC名 |

3-cyclohexyl-4-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C18H22N4OS/c1-2-7-13-10-6-11-15(16(13)23)12-19-22-17(20-21-18(22)24)14-8-4-3-5-9-14/h2,6,10-12,14,23H,1,3-5,7-9H2,(H,21,24)/b19-12+ |

InChIキー |

LTSZEEOAFOURPH-XDHOZWIPSA-N |

異性体SMILES |

C=CCC1=C(C(=CC=C1)/C=N/N2C(=NNC2=S)C3CCCCC3)O |

正規SMILES |

C=CCC1=C(C(=CC=C1)C=NN2C(=NNC2=S)C3CCCCC3)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-6-(((3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring is synthesized by reacting cyclohexylamine with carbon disulfide and hydrazine hydrate under reflux conditions to form 3-cyclohexyl-5-mercapto-4H-1,2,4-triazole.

Condensation Reaction: The triazole derivative is then condensed with 2-allyl-6-formylphenol in the presence of a suitable catalyst, such as acetic acid, to form the final product.

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity .

化学反応の分析

4. 科学研究における用途

2-アリル-6-(((3-シクロヘキシル-5-メルカプト-4H-1,2,4-トリアゾール-4-YL)イミノ)メチル)フェノール: は、いくつかの科学研究用途があります。

科学的研究の応用

2-Allyl-6-(((3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol: has several scientific research applications:

作用機序

類似化合物との比較

2-アリル-6-(((3-シクロヘキシル-5-メルカプト-4H-1,2,4-トリアゾール-4-YL)イミノ)メチル)フェノール: は、他の類似化合物と比較することができます。

2-アリル-6-(((3-(4-F-フェニル)-5-メルカプト-4H-1,2,4-トリアゾール-4-YL)イミノ)メチル)フェノール: この化合物は、フェニル環にフッ素原子を持っているため、その生物活性と化学反応性が変化する可能性があります.

2-アリル-6-(((3-(2-フリル)-5-メルカプト-4H-1,2,4-トリアゾール-4-YL)イミノ)メチル)フェノール: フラン環の存在は、その結合特性と反応性に影響を与える可能性があります.

これらの比較は、2-アリル-6-(((3-シクロヘキシル-5-メルカプト-4H-1,2,4-トリアゾール-4-YL)イミノ)メチル)フェノール の独自性を浮き彫りにしています

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。